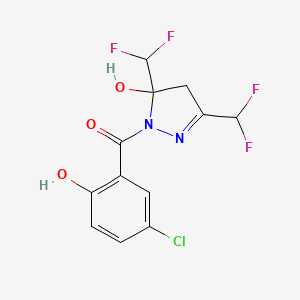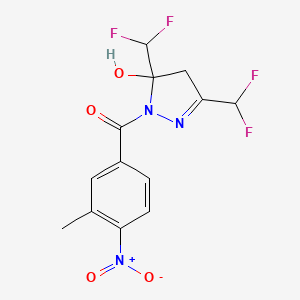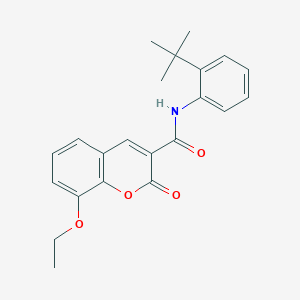![molecular formula C21H15ClN2OS2 B4266311 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B4266311.png)
2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide
Descripción general
Descripción
2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide involves the inhibition of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that is involved in the regulation of protein degradation and the cell cycle. Inhibition of NAE by 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide leads to the accumulation of NEDD8 conjugates, which results in the inhibition of the activity of various proteins involved in the cell cycle and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide have been extensively studied in scientific research. 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various proteins involved in the cell cycle and DNA repair. 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide in lab experiments include its specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Another direction is to develop more specific and potent inhibitors of NAE that can be used in combination with 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide in humans, including its potential side effects and optimal dosage.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anticancer activity by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the cell cycle. 2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(3-methylsulfanylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c1-26-14-6-4-5-13(11-14)23-21(25)16-12-18(19-9-10-20(22)27-19)24-17-8-3-2-7-15(16)17/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFKIOHBOLPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266253.png)

![3-cyclopropyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266260.png)
![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)




![4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)